Lasiodonin

Description

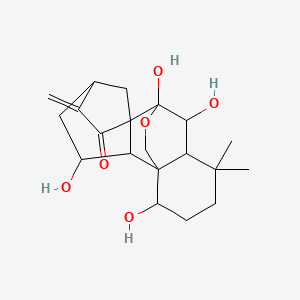

Structure

2D Structure

Properties

IUPAC Name |

3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O6/c1-9-10-6-11(21)13-18-8-26-20(25,19(13,7-10)15(9)23)16(24)14(18)17(2,3)5-4-12(18)22/h10-14,16,21-22,24-25H,1,4-8H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVWYILWVYNUAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C23C1C(C(C45C2C(CC(C4)C(=C)C5=O)O)(OC3)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of Lasiodonin

For Researchers, Scientists, and Drug Development Professionals

Lasiodonin is an ent-kaurane diterpenoid, a class of natural compounds recognized for their complex structures and significant biological activities. This guide provides an in-depth overview of the primary natural sources of this compound and details the technical protocols for its extraction, isolation, and purification.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Isodon genus (Lamiaceae family), which is also known by its former name, Rabdosia. These herbs have a long history of use in traditional medicine, particularly in China.

The most significant and widely studied source of this compound is:

-

Isodon rubescens (formerly Rabdosia rubescens) : This perennial herbaceous plant, commonly known as Donglingcao in China, is the primary source for the commercial and laboratory-scale isolation of this compound and related diterpenoids like Oridonin.[1][2][3][4][5][6] The compound is typically extracted from the aerial parts, particularly the leaves, of the plant. Other species such as Isodon japonica and Isodon excisoides also contain a variety of ent-kaurane diterpenoids.[7]

Isolation and Purification Methodologies

The isolation of this compound is a multi-step process involving initial extraction from the plant matrix followed by several stages of chromatographic purification. The general workflow is designed to first obtain a crude extract enriched with diterpenoids, which is then subjected to more refined techniques to yield the pure compound.

The process begins with the dried plant material and progresses through extraction and various purification steps to yield high-purity this compound, which is then verified structurally.

Quantitative Data on Extraction and Purification

The yield of this compound (often reported as Oridonin, a closely related and co-extracted compound) varies significantly based on the chosen methodology. The following table summarizes yields reported in various studies.

| Method | Source Material | Key Parameters | Yield/Result | Purity | Reference |

| Ultrasound-Assisted Extraction (UAE) | R. rubescens | 75.9% Ethanol, 35.7 min, 1:32.6 solid/liquid ratio | 4.23 mg/g | N/A (Crude) | [1][3] |

| Solid-Liquid Extraction | R. rubescens | 80% Ethanol, 75 min, 1:12 solid/liquid ratio | 9.6% total extract yield | N/A (Crude) | [2] |

| Hyphenated Ultrasound-Assisted Extraction (HUAE) | R. rubescens | Optimized conditions | 7.95 mg/g | N/A (Crude) | [2] |

| High-Speed Counter-Current Chromatography (HSCCC) | Crude I. rubescens Extract | Input: 100 mg crude extract | 40.6 mg | 73.5% (post-HSCCC), 97.8% (post-PTLC) | [5] |

| Counter-Current Chromatography (CCC) | Crude R. rubescens Sample | Input: 200 mg crude sample | 120 mg | 97.8% | [6] |

Detailed Experimental Protocols

This protocol is adapted from optimized methods for extracting diterpenoids from Isodon rubescens.[1][3]

-

Plant Material Preparation : Air-dry the aerial parts of Isodon rubescens and grind them into a fine powder (e.g., 40-60 mesh).

-

Extraction Setup : Place 10 g of the powdered plant material into a flask.

-

Solvent Addition : Add 326 mL of 76% aqueous ethanol to achieve a solid-to-liquid ratio of 1:32.6 (g/mL).

-

Ultrasonic Treatment : Submerge the flask in an ultrasonic bath. Perform the extraction for approximately 36 minutes at a controlled temperature.

-

Filtration and Concentration : After extraction, filter the mixture to remove solid plant debris. Concentrate the resulting filtrate using a rotary evaporator under reduced pressure to yield the crude extract.

-

Storage : Store the dried crude extract at 4°C for subsequent purification.

This protocol describes the purification of a crude diterpenoid fraction to obtain high-purity this compound.[5][6][8]

-

Preparation of Two-Phase Solvent System : Prepare a solvent system consisting of n-hexane, ethyl acetate, methanol, and water. A commonly used ratio is n-hexane-ethyl acetate-methanol-water (2.8:5:2.8:5, v/v/v/v) .[5][8] Thoroughly mix the solvents in a separation funnel and allow the phases to separate at room temperature. The upper phase serves as the stationary phase, and the lower phase as the mobile phase.

-

HSCCC System Equilibration : Fill the entire multilayer coil column with the stationary phase (upper phase) at a high flow rate. Then, pump the mobile phase (lower phase) into the head of the column at a desired flow rate (e.g., 1.5 mL/min) while the apparatus is rotating at a set speed (e.g., 850 rpm). Continue until hydrodynamic equilibrium is reached, indicated by the emergence of the mobile phase from the tail outlet.

-

Sample Loading : Dissolve approximately 100-200 mg of the crude extract/fraction in a small volume of the biphasic solvent mixture (e.g., 5 mL). Inject the sample solution into the column through the injection port.

-

Elution and Fraction Collection : Continue to pump the mobile phase through the column. Monitor the effluent using a UV detector (e.g., at 254 nm) and collect fractions of a specific volume (e.g., 5 mL per tube).

-

Analysis of Fractions : Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.

-

Compound Recovery : Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound. A final purity of over 97% can be achieved with this method.[6]

Biological Activity and Signaling Pathway

This compound and related compounds from Isodon rubescens, such as Jaridonin, are known to exhibit potent anti-cancer effects, primarily by inducing apoptosis.[9] The mechanism often involves the intrinsic or mitochondria-mediated apoptosis pathway. This pathway is initiated by cellular stress, leading to the activation of a cascade of caspase enzymes that execute cell death.

References

- 1. Preparation, Characterization, and Evaluation of Liposomes Containing Oridonin from Rabdosia rubescens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Production of oridonin-rich extracts from Rabdosia rubescens using hyphenated ultrasound-assisted supercritical carbon dioxide extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Isolation and purification of oridonin from Rabdosia rubescens using upright counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and purification of oridonin from the whole plant of Isodon rubescens by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Jaridonin, a novel ent-kaurene diterpenoid from Isodon rubescens, inducing apoptosis via production of reactive oxygen species in esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cytotoxic Landscape of Lasiodonin: An In-Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiodonin, a diterpenoid compound isolated from the plant Isodon coetsa, has garnered significant interest in oncological research for its potent cytotoxic effects against a variety of cancer cell lines. This technical guide provides an in-depth overview of the in-vitro cytotoxicity studies of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols utilized for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Data Presentation: In-Vitro Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and its closely related analogue, oridonin, across various human cancer cell lines. These values have been compiled from multiple studies to provide a comparative overview of their cytotoxic efficacy.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Incubation Time (h) |

| MCF-7 | Breast Adenocarcinoma | Oridonin | 27.32 ± 0.24 | 48 |

| HeLa | Cervical Carcinoma | Oridonin | 31.01 ± 1.93 | 48 |

| A549 | Lung Adenocarcinoma | Oridonin | 31.77 ± 3.06 | 48 |

| HepG2 | Hepatocellular Carcinoma | Oridonin | 53.05 ± 3.15 | 48 |

| HL-60 | Promyelocytic Leukemia | This compound | Not explicitly found | - |

| SGC-7901 | Gastric Cancer | Oridonin | 22.74 | Not Specified |

Core Mechanisms of this compound-Induced Cytotoxicity

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, promoting autophagy, and stimulating the production of reactive oxygen species (ROS). These cellular events are intricately linked to the modulation of key signaling pathways that govern cell survival, proliferation, and death.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary mechanism by which this compound eliminates cancer cells. This process is characterized by a cascade of molecular events, including the activation of caspases and the regulation of the Bcl-2 family of proteins.

-

Mitochondrial Pathway: this compound has been shown to induce apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[2]

-

Caspase Activation: The released cytochrome c triggers the activation of a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3.[1][2] Activated caspase-3 then cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

References

An In-depth Technical Guide on the Anti-inflammatory Effects of Diterpenoids from Rabdosia rubescens: A Focus on Oridonin

Introduction

While the user's request specifically targeted Lasiodonin, a comprehensive literature search reveals a significant scarcity of dedicated research on its anti-inflammatory properties. However, extensive studies have been conducted on Oridonin, a structurally similar and major bioactive diterpenoid isolated from the same medicinal plant, Rabdosia rubescens.[1][2][3] Oridonin has demonstrated potent anti-inflammatory, anti-cancer, and neuroprotective activities.[1][4] This technical guide will, therefore, focus on the well-documented anti-inflammatory effects of Oridonin as a representative and thoroughly investigated compound from Rabdosia rubescens, with the acknowledgment that further research is needed to elucidate the specific activities of this compound. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of Oridonin's mechanisms of action, quantitative efficacy, and the experimental protocols used in its evaluation.

Core Mechanisms of Anti-inflammatory Action

Oridonin exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms include the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, and the direct inhibition of the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5]

Oridonin has been shown to potently inhibit this pathway. Studies have demonstrated that Oridonin treatment suppresses the LPS-induced phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[6] This inhibitory action leads to a downstream reduction in the expression of NF-κB-regulated pro-inflammatory mediators.

References

- 1. researchgate.net [researchgate.net]

- 2. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of Oridonin and Its Analogs: From Anticancer and Antiinflammation to Neuroprotection [mdpi.com]

- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oridonin attenuates the release of pro-inflammatory cytokines in lipopolysaccharide-induced RAW264.7 cells and acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

Lasiodonin: A Comprehensive Technical Guide to its Anticancer Properties and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiodonin, an active diterpenoid compound isolated from the plant Isodon rubescens, has garnered significant attention for its potent anticancer activities. This technical guide provides an in-depth overview of the anticancer properties of this compound, with a focus on its molecular mechanisms of action and its impact on key cellular signaling pathways. It is important to note that in much of the scientific literature, the compound lasiokaurin (LAS) is studied, which is structurally very similar and often used interchangeably with this compound. The data and pathways described herein are primarily based on studies of lasiokaurin, reflecting the current state of research. This compound has demonstrated efficacy against a variety of cancers, including triple-negative breast cancer (TNBC) and nasopharyngeal carcinoma, by inducing cell cycle arrest, promoting apoptosis, and inhibiting metastasis.[1][2]

Anticancer Properties of this compound

This compound exhibits a multi-faceted anticancer profile, impacting several core processes of cancer cell proliferation and survival.

Inhibition of Cancer Cell Proliferation

This compound has been shown to significantly inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner. In studies on triple-negative breast cancer cells (MDA-MB-231 and MDA-MB-468) and other breast cancer cell lines (MCF7, SK-BR-3, BT-549, T-47D), this compound demonstrated potent anti-proliferative effects.[1][3][4][5][6] The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines (see Table 1). Furthermore, this compound has been observed to suppress the colony formation ability of cancer cells even at low, non-toxic concentrations, indicating its potential for long-term inhibition of tumor growth.[1][4]

Induction of Apoptosis

A key mechanism of this compound's anticancer activity is the induction of apoptosis, or programmed cell death. Treatment of cancer cells with this compound leads to a significant increase in the proportion of apoptotic cells.[1][3][4][5][6] This is often accompanied by DNA damage, a common trigger for apoptosis.[1][4] The pro-apoptotic effects of this compound are mediated through the modulation of key regulatory proteins involved in the apoptotic cascade.

Cell Cycle Arrest

This compound has been found to induce cell cycle arrest, primarily at the G2/M phase, in cancer cells.[1][3][4][5][6] This prevents the cells from progressing through mitosis and dividing, thereby halting tumor growth. The arrest of the cell cycle is a critical component of this compound's cytostatic effects.

Inhibition of Metastasis

The spread of cancer cells to distant organs, known as metastasis, is a major cause of cancer-related mortality. This compound has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential to prevent or reduce metastasis.[1][2][4]

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[7][8][9][10] This pathway is overactivated in a large percentage of triple-negative breast cancers.[1] this compound effectively inhibits the activation of the PI3K/Akt/mTOR pathway.[1][11] Treatment with this compound leads to a significant reduction in the phosphorylation levels of PI3K, Akt, and mTOR in cancer cells.[1][4] By downregulating this pathway, this compound curtails the pro-survival and pro-proliferative signals that drive cancer progression.

STAT3 Signaling Pathway

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a critical role in cancer cell proliferation, invasion, and migration.[12] Constitutive activation of STAT3 is common in many cancers, including triple-negative breast cancer.[1] this compound has been shown to effectively inhibit the STAT3 signaling pathway.[1][2] Treatment with this compound leads to a dose-dependent decrease in the expression levels of both total STAT3 and its phosphorylated, active form (p-STAT3).[1][4] By suppressing STAT3 activity, this compound can downregulate the expression of STAT3 target genes that are involved in promoting cancer progression.

Other Signaling Pathways

In addition to the PI3K/Akt/mTOR and STAT3 pathways, this compound has also been reported to inhibit other pro-survival signaling cascades, including the MAPK and NF-κB pathways in nasopharyngeal carcinoma cells.[2] This suggests that this compound has a broad spectrum of activity against multiple oncogenic signaling networks.

Quantitative Data

The following tables summarize the in vitro cytotoxic activity of this compound (lasiokaurin) against various human breast cancer cell lines.

Table 1: IC50 Values of this compound (Lasiokaurin) in Human Breast Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) at 72h | Reference |

| SK-BR-3 | Breast Cancer | 1.59 | [5] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 2.1 | [5] |

| BT-549 | Breast Cancer | 2.58 | [5] |

| MCF-7 | Breast Cancer (ER+) | 4.06 | [5] |

| T-47D | Breast Cancer | 4.16 | [5] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 1.58 | [1] |

Note: The IC50 values represent the mean from multiple experiments and demonstrate the potent cytotoxic effects of this compound across a range of breast cancer subtypes.

Experimental Protocols

This section provides an overview of the standard methodologies used to evaluate the anticancer properties of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

-

Drug Treatment : The cells are then treated with various concentrations of this compound for different time periods (e.g., 24, 48, 72 hours).

-

MTT Incubation : After the treatment period, MTT solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay uses flow cytometry to detect and quantify apoptotic cells.

-

Cell Treatment : Cells are treated with this compound at various concentrations and for specific durations.

-

Cell Harvesting : Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.

-

Staining : Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.

-

Flow Cytometry Analysis : The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting : Cells are treated with this compound, harvested, and washed with PBS.

-

Fixation : The cells are fixed in cold 70% ethanol and stored at -20°C.

-

Staining : The fixed cells are washed and then stained with a solution containing PI and RNase A. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

-

Flow Cytometry Analysis : The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction : Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification : The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, STAT3, p-STAT3), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection : The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative protein expression levels.

In Vivo Xenograft Mouse Model

This model is used to evaluate the in vivo anticancer efficacy of this compound.

-

Tumor Cell Implantation : Human cancer cells (e.g., MDA-MB-231) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude mice).

-

Tumor Growth : The tumors are allowed to grow to a palpable size.

-

Drug Administration : The mice are then treated with this compound (e.g., via intraperitoneal injection) at different doses for a specified period. A control group receives a vehicle solution.

-

Tumor Measurement : Tumor volume is measured regularly throughout the treatment period.

-

Endpoint Analysis : At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The body weight of the mice and the condition of their vital organs are also monitored to assess toxicity.

Conclusion and Future Perspectives

This compound is a promising natural compound with significant anticancer properties. Its ability to inhibit cancer cell proliferation, induce apoptosis and cell cycle arrest, and suppress metastasis is well-documented. The multitargeted nature of this compound, particularly its inhibitory effects on the PI3K/Akt/mTOR and STAT3 signaling pathways, makes it an attractive candidate for cancer therapy, especially for aggressive cancers like TNBC. In vivo studies have confirmed its ability to reduce tumor growth with minimal toxicity.[1][4]

Future research should focus on further elucidating the detailed molecular mechanisms of this compound's action, including the identification of its direct molecular targets. Preclinical studies in a wider range of cancer models are warranted to fully assess its therapeutic potential. Additionally, formulation studies to improve its bioavailability and targeted delivery could enhance its clinical applicability. The development of this compound and its derivatives as standalone or combination therapies holds significant promise for the future of cancer treatment.

References

- 1. In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 3. Lasiokaurin Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jcancer.org [jcancer.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 8. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. Lasiokaurin suppresses breast cancer growth by blocking autophagic flux and regulating cellular energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A thiazole-derived oridonin analogue exhibits antitumor activity by directly and allosterically inhibiting STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Apoptosis Induction by Lasiodonin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiodonin, a natural diterpenoid compound also known as Oridonin, is primarily isolated from the medicinal plant Rabdosia rubescens. It has garnered significant attention in oncological research due to its broad-spectrum anticancer activities, including the inhibition of proliferation, invasion, and the induction of programmed cell death (apoptosis) in a variety of cancer cell lines[1][2][3]. Apoptosis is a critical, highly regulated process that eliminates damaged or unwanted cells, and its evasion is a hallmark of cancer[4]. This compound has been shown to trigger this process through multiple, interconnected signaling pathways, making it a promising candidate for therapeutic development.

This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced apoptosis. It summarizes key quantitative data, details common experimental protocols for its study, and visualizes the core signaling pathways involved.

Core Mechanisms of this compound-Induced Apoptosis

This compound primarily induces apoptosis through the intrinsic or mitochondrial pathway. This process involves the generation of reactive oxygen species (ROS), modulation of key signaling cascades like PI3K/Akt and MAPK, regulation of the Bcl-2 family of proteins, and subsequent activation of the caspase cascade[2][5][6].

The Intrinsic (Mitochondrial) Apoptosis Pathway

The central mechanism of this compound's action is the induction of mitochondrial-mediated apoptosis[2][7]. It disrupts the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. This compound treatment leads to the upregulation of pro-apoptotic proteins like Bax and a concurrent downregulation of anti-apoptotic proteins like Bcl-2[8][9]. This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeability (MOMP), leading to the release of cytochrome c from the mitochondria into the cytosol[2][5][9]. In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which then recruits and activates pro-caspase-9. Activated caspase-9, an initiator caspase, subsequently cleaves and activates effector caspases, such as caspase-3. Active caspase-3 is responsible for cleaving numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), and dismantling the cell, leading to the characteristic morphological changes of apoptosis[2][9][10].

Caption: this compound triggers the intrinsic apoptosis pathway.

Modulation of Pro-Survival and Stress Pathways

This compound's pro-apoptotic effects are amplified by its ability to modulate critical signaling pathways that govern cell survival and stress responses.

A. Inhibition of the PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial pro-survival signaling cascade that is often overactive in cancer[11]. This compound has been shown to suppress the constitutive activation of this pathway. By inhibiting the phosphorylation of Akt, this compound prevents it from phosphorylating and inactivating its downstream targets, which include pro-apoptotic proteins and cell cycle inhibitors[2][5]. This inactivation of the PI3K/Akt pathway removes a significant barrier to apoptosis, thereby sensitizing cancer cells to death signals[5][8].

References

- 1. Regulation of bcl-2 family proteins during development and in response to oxidative stress in cardiac myocytes: association with changes in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oridonin induced apoptosis through Akt and MAPKs signaling pathways in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oridonin induces apoptosis in oral squamous cell carcinoma probably through the generation of reactive oxygen species and the p38/JNK MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Mechanism of downregulation of apoptosis by autophagy induced by oridonin in HeLa cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Augmentation of oridonin-induced apoptosis observed with reduced autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oridonin induces apoptosis of HeLa cells via altering expression of Bcl-2/Bax and activating caspase-3/ICAD pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of apoptosis through inactivation of ROS-dependent PI3K/Akt signaling pathway by platycodin D in human bladder urothelial carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Lasiodonin's Impact on Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasiodonin, a bioactive diterpenoid isolated from Rabdosia rubescens, has demonstrated significant anti-tumor activity across a spectrum of cancer cell lines. A primary mechanism of its anti-proliferative effect is the induction of cell cycle arrest, predominantly at the G2/M phase, which ultimately leads to apoptosis. This technical guide provides an in-depth analysis of this compound's effect on cell cycle regulation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support further research and drug development efforts.

Quantitative Analysis of this compound-Induced Cell Cycle Arrest

This compound exerts a dose-dependent effect on the cell cycle distribution in various cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell proliferation typically falls within the micromolar range. Below is a summary of quantitative data compiled from multiple studies.

| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Sub-G0/G1 (Apoptosis) % | IC50 (µM) |

| Esophageal Squamous Cell Carcinoma (ESCC) | ||||||

| TE-2 | Control | 63.23 | - | 16.43 | - | 6.86 ± 0.83 (72h) |

| This compound (40 µM, 24h) | 38.78 | - | Increased | - | ||

| TE-8 | Control | 44.76 | - | - | 1.68 | 3.00 ± 0.46 (72h) |

| This compound (40 µM, 24h) | 31.29 | - | - | 7.68 | ||

| Gastric Cancer | ||||||

| SGC-7901 | Control | - | - | - | - | 15.6 (unknown time) |

| This compound (Concentration not specified) | - | - | Arrested | - | ||

| Prostate Cancer (Hormone-Independent) | ||||||

| PC3 | This compound Treatment | - | - | Significantly Induced | Induced | - |

| DU145 | This compound Treatment | - | - | Significantly Induced | Induced | - |

| Oral Squamous Cell Carcinoma (OSCC) | ||||||

| UM1 | This compound Treatment | - | - | Induced | Induced | - |

| SCC25 | This compound Treatment | - | - | Induced | Induced | - |

Data presented is a synthesis from multiple sources. Experimental conditions may vary between studies.

Core Signaling Pathways Modulated by this compound

This compound-induced G2/M cell cycle arrest is primarily mediated through the modulation of key signaling pathways, including the PI3K/Akt and p53-p21 pathways.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. This compound has been shown to inhibit the phosphorylation of both PI3K and Akt. This inhibition prevents the downstream activation of pro-survival signals and contributes to cell cycle arrest.

p53-p21 Pathway

The tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, play a crucial role in cell cycle checkpoints. Studies have indicated that this compound treatment can lead to the upregulation of p53 and p21 expression. Increased p21 levels inhibit the activity of cyclin-CDK complexes, thereby halting cell cycle progression.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on cell cycle regulation.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and calculating the IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should span a range appropriate for the cell line being tested (e.g., 0, 1, 5, 10, 20, 40, 80 µM). The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO).

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Complete culture medium

-

This compound stock solution

-

PBS (Phosphate-Buffered Saline)

-

70% ethanol (ice-cold)

-

RNase A (10 mg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 2 x 10⁵ cells per well in 2 mL of complete culture medium.

-

Incubate for 24 hours at 37°C with 5% CO₂.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation at 1000 rpm for 5 minutes.

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 1500 rpm for 5 minutes and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).

Western Blot Analysis of Cell Cycle-Related Proteins

This protocol is for detecting the expression levels of key cell cycle regulatory proteins.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p-Akt, anti-Akt, anti-p53, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed and treat cells with this compound as described for the cell cycle analysis protocol.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control (e.g., β-actin) to normalize protein expression levels.

Experimental Workflow Overview

The following diagram outlines a typical workflow for investigating the effects of this compound on cell cycle regulation.

Conclusion

This compound effectively induces cell cycle arrest, primarily at the G2/M checkpoint, in a variety of cancer cell lines. This activity is mediated through the inhibition of the PI3K/Akt pathway and the upregulation of the p53-p21 axis. The provided data, protocols, and pathway diagrams offer a comprehensive resource for researchers and drug development professionals to further explore the therapeutic potential of this compound as an anti-cancer agent. Further investigation is warranted to fully elucidate the intricate molecular mechanisms and to translate these preclinical findings into clinical applications.

The Pharmacokinetic Profile of Lasiodonin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lasiodonin, an ent-kaurane diterpenoid isolated from plants of the Isodon genus, presents a compelling case for further investigation as a potential therapeutic agent. However, a comprehensive understanding of its pharmacokinetic (PK) properties and bioavailability is crucial for its translation into clinical applications. Due to the limited availability of direct pharmacokinetic data for this compound, this technical guide leverages data from its close structural analogue, Oridonin, also an ent-kaurane diterpenoid from Isodon, to provide a predictive overview of its absorption, distribution, metabolism, and excretion (ADME) characteristics. This guide also outlines detailed experimental protocols for key assays and visualizes relevant signaling pathways to provide a robust framework for future research and development.

Introduction to this compound and Oridonin

This compound (C₂₀H₂₈O₆) is a natural diterpenoid compound found in species such as Isodon lasiocarpus and Isodon japonica[1]. Structurally, it belongs to the ent-kaurane class of diterpenoids. Oridonin (C₂₀H₂₈O₆), another prominent ent-kaurane diterpenoid, is isolated from Rabdosia rubescens (formerly Isodon rubescens) and shares a high degree of structural similarity with this compound[2][3][4]. Given this similarity and the wealth of available data, Oridonin serves as a valuable surrogate to infer the likely pharmacokinetic behavior of this compound.

Chemical Structures:

-

This compound:

-

Chemical Formula: C₂₀H₂₈O₆

-

Molecular Weight: 364.43 g/mol [1]

-

-

Oridonin:

Pharmacokinetics and Bioavailability of Oridonin (as a Surrogate for this compound)

The pharmacokinetic profile of Oridonin has been investigated in several preclinical studies, primarily in rats. These studies reveal that while Oridonin is absorbed, its oral bioavailability is generally low.

Absorption

Following oral administration in rats, Oridonin is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) being less than 15 minutes[6]. However, its absolute oral bioavailability is low and appears to be dose-dependent, ranging from 4.32% to 10.8% for oral doses of 20 to 80 mg/kg, respectively[6]. This low bioavailability is likely attributable to a significant first-pass metabolism effect[6].

Distribution

Specific tissue distribution studies for Oridonin are not extensively detailed in the provided search results. However, for many natural products, distribution is influenced by factors such as plasma protein binding and tissue permeability.

Metabolism

The liver is the primary site of metabolism for Oridonin[3]. In vitro studies using rat liver microsomes have shown that Oridonin is metabolized, and this metabolism can be inhibited by compounds like verapamil, suggesting the involvement of cytochrome P450 enzymes[7]. The metabolic half-life of Oridonin in rat liver microsomes has been reported to be approximately 34.6 minutes[7].

Excretion

The primary routes of excretion for Oridonin and its metabolites have not been fully elucidated in the available literature.

Quantitative Pharmacokinetic Data of Oridonin in Rats

The following tables summarize the key pharmacokinetic parameters of Oridonin from various in vivo studies in rats.

Table 1: Pharmacokinetic Parameters of Oridonin in Rats after Intravenous (IV) Administration [6]

| Dose (mg/kg) | C₀ (ng/mL) | AUC₀-∞ (ng·h/mL) | t₁/₂ (h) | CL (L/h/kg) | Vd (L/kg) |

| 5 | 1,150 ± 210 | 1,150 ± 190 | 2.0 ± 0.4 | 4.4 ± 0.7 | 12.4 ± 2.8 |

| 10 | 2,310 ± 420 | 2,320 ± 380 | 2.1 ± 0.4 | 4.3 ± 0.7 | 13.0 ± 2.9 |

| 15 | 3,460 ± 580 | 3,470 ± 560 | 2.1 ± 0.4 | 4.3 ± 0.7 | 13.0 ± 2.9 |

Table 2: Pharmacokinetic Parameters of Oridonin in Rats after Oral (PO) Administration [6]

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC₀-∞ (ng·h/mL) | Absolute Bioavailability (%) |

| 20 | 49.8 ± 12.1 | 14.2 ± 2.9 | 49.7 ± 11.2 | 4.32 |

| 40 | 106.2 ± 21.5 | 13.3 ± 2.6 | 106.2 ± 20.4 | 4.58 |

| 80 | 374.8 ± 72.4 | 12.5 ± 2.2 | 374.8 ± 68.9 | 10.8 |

Table 3: Pharmacokinetic Parameters of Oridonin in Rats after Intraperitoneal (IP) Administration [6]

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC₀-∞ (ng·h/mL) | Absolute Bioavailability (%) |

| 10 | 292.1 ± 58.7 | 15.0 ± 3.2 | 292.1 ± 56.4 | 12.6 |

Detailed Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a compound after intravenous and oral administration in rats.

Methodology:

-

Animal Model: Male Wistar rats (or Sprague-Dawley rats) are typically used[6][7]. Animals are fasted overnight before the experiment but have free access to water.

-

Drug Administration:

-

Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., a mixture of ethanol, propylene glycol, and saline) and administered as a bolus injection via the tail vein[6].

-

Oral (PO): The compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage[6].

-

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, 480, and 720 minutes) after drug administration[6][7].

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., at 4000 rpm for 10 minutes) and stored at -20°C or -80°C until analysis[7].

-

Sample Analysis: Plasma concentrations of the compound are determined using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[6].

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t₁/₂), clearance (CL), and volume of distribution (Vd) are calculated using non-compartmental analysis software[6].

In Vitro Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a compound and identify potential for active transport.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports (e.g., Transwell inserts) and cultured for approximately 21 days to form a differentiated and polarized monolayer[8][9].

-

Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) using a voltmeter[10]. Only monolayers with TEER values within an acceptable range (e.g., >200 Ω·cm²) are used.

-

Transport Study:

-

The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

The test compound is added to the apical (A) or basolateral (B) side of the monolayer.

-

Samples are collected from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes).

-

The concentration of the compound in the samples is quantified by LC-MS/MS.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess the potential for active efflux. An efflux ratio greater than 2 suggests the involvement of active transporters[9].

In Vitro Metabolism Study Using Rat Liver Microsomes

Objective: To evaluate the metabolic stability of a compound in the liver.

Methodology:

-

Microsome Preparation: Rat liver microsomes are prepared by differential centrifugation of liver homogenates or obtained from a commercial source[11][12].

-

Incubation: The test compound is incubated with rat liver microsomes in a phosphate buffer (pH 7.4) containing a NADPH-regenerating system (to support CYP450 enzyme activity) at 37°C[7][11].

-

Sampling and Reaction Termination: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes), and the metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile)[7].

-

Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint)[7].

Analytical Method: LC-MS/MS for Quantification in Biological Matrices

Objective: To develop and validate a sensitive and specific method for quantifying the compound in plasma or other biological samples.

Methodology:

-

Chromatography: A reverse-phase C18 column is typically used for chromatographic separation. The mobile phase usually consists of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) in a gradient elution mode[6].

-

Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection. The analysis is performed in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored[6].

-

Sample Preparation: Protein precipitation is a common method for plasma sample preparation. A volume of cold acetonitrile containing an internal standard is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is injected into the LC-MS/MS system[7].

-

Method Validation: The method is validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.

Signaling Pathways and Experimental Workflows

Oridonin has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. These pathways are likely to be relevant for this compound as well, given their structural similarity.

PI3K/Akt Signaling Pathway

Oridonin has been demonstrated to inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer cells. This inhibition leads to downstream effects such as the induction of apoptosis and cell cycle arrest[13][14][15][16][17].

References

- 1. abmole.com [abmole.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Pharmacokinetic behaviors and oral bioavailability of oridonin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of verapamil on the pharmacokinetics of oridonin in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 13. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oridonin inhibits aberrant AKT activation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Lasiodonin: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction: Lasiodonin, a natural ent-kaurene diterpenoid compound isolated from the plant Isodon rubescens, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for successful formulation development and clinical application. This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering valuable data and experimental insights for researchers, scientists, and drug development professionals.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this section presents data for the closely related and structurally similar compound, Oridonin, which is often used as a reference. It is crucial to note that while this data provides a strong indication of this compound's likely solubility characteristics, empirical determination for this compound is highly recommended.

Table 1: Solubility of Oridonin in Various Solvents

| Solvent | Solubility | Observations |

| Dimethyl Sulfoxide (DMSO) | 72 mg/mL[1] | High solubility, suitable for in vitro stock solutions. |

| Ethanol | 34 mg/mL[1] | Good solubility, a potential solvent for formulations. |

| Methanol | Soluble[2] | Readily dissolves, suitable for analytical purposes. |

| Water | Insoluble[1][3] | Poor aqueous solubility, posing a challenge for aqueous formulations. |

Experimental Protocol for Solubility Determination (Shake-Flask Method):

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

-

Preparation of Supersaturated Solution: An excess amount of this compound powder is added to a known volume of the test solvent in a sealed glass vial.

-

Equilibration: The vials are agitated in a constant temperature water bath or shaker for a defined period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is centrifuged at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: A clear aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a 0.22 µm syringe filter to remove any remaining solid particles. The filtrate is then appropriately diluted with the solvent.

-

Quantification: The concentration of this compound in the diluted filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or µg/mL.

Stability Analysis of this compound

Understanding the stability of this compound under various environmental conditions is crucial for determining its shelf-life, appropriate storage conditions, and for developing a stable pharmaceutical formulation. As with solubility, specific stability data for this compound is scarce. Therefore, information on the stability of Oridonin is presented as a surrogate.

A study on Oridonin solution revealed that it is not inherently stable, with its degradation being pH-dependent. The stability profile exhibited a V-shaped pH-rate profile, with maximum stability observed at pH 5. Furthermore, the stability of Oridonin was found to be better at a refrigerated temperature of 4°C compared to room temperature.

Table 2: Factors Affecting the Stability of Oridonin (as a proxy for this compound)

| Factor | Effect on Stability | Recommendations |

| pH | Degradation is pH-dependent. Maximum stability at pH 5. | Formulations should be buffered around pH 5. |

| Temperature | Less stable at room temperature compared to 4°C. | Store solutions and formulations at refrigerated temperatures. |

| Light | Potential for photodegradation (common for diterpenoids). | Protect from light by using amber vials or opaque packaging. |

Experimental Protocol for Stability-Indicating HPLC Method Development:

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to accurately quantify the decrease in the active compound and the formation of degradation products over time.

-

Forced Degradation Studies: To develop a stability-indicating method, the drug substance is subjected to stress conditions to induce degradation. This typically includes:

-

Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at an elevated temperature.

-

Alkaline Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Exposure of the solid drug to dry heat.

-

Photodegradation: Exposure of the drug solution and solid to UV and visible light.

-

-

Chromatographic Method Development: An HPLC method is developed to separate the parent drug from all the degradation products formed during the forced degradation studies. This involves optimizing the mobile phase composition, column type, flow rate, and detector wavelength.

-

Method Validation: The developed method is then validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the intended purpose of stability testing.

Signaling Pathways and Mechanism of Action

This compound and related compounds like Oridonin exert their anti-cancer effects by modulating various signaling pathways, ultimately leading to the induction of apoptosis (programmed cell death) in cancer cells.

One of the key pathways implicated in the action of these compounds is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. This compound is believed to inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.

Another important pathway is the Notch signaling pathway , which is crucial for cell-to-cell communication and plays a role in cell proliferation, differentiation, and apoptosis. Aberrant Notch signaling is implicated in the development and progression of various cancers. Oridonin has been shown to inhibit the Notch signaling pathway, leading to increased apoptosis in cancer cells.

The induction of apoptosis by this compound likely involves the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic process.

References

The Structural Elucidation of Lasiodonin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasiodonin, an ent-kaurene diterpenoid isolated from the plant Isodon lasiocarpus, has garnered significant interest within the scientific community for its potential therapeutic properties. A comprehensive understanding of its three-dimensional atomic arrangement is paramount for elucidating its mechanism of action and for guiding structure-based drug design efforts. This technical guide provides a detailed overview of the crystal structure of this compound. Due to the limited availability of public crystallographic data for this compound, this guide leverages data from the structurally analogous and well-studied compound, Oridonin, also an ent-kaurene diterpenoid, to provide a representative structural and functional framework. This document outlines the experimental protocols for crystal structure determination and explores the key signaling pathways modulated by this class of compounds.

Introduction

Diterpenoids are a large and structurally diverse class of natural products that have been a rich source of bioactive molecules. Among these, the ent-kaurene scaffold has been identified as a key pharmacophore in numerous compounds exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This compound, with its complex polycyclic architecture, represents a promising lead compound for drug development. The precise arrangement of its atoms, functional groups, and stereochemistry, as determined by X-ray crystallography, is crucial for understanding its interactions with biological targets.

While a specific public deposition of the crystal structure of this compound could not be located in the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD), the crystal structure of the closely related compound, Oridonin, provides valuable insights into the conformational properties of this subclass of diterpenoids. This guide will utilize data from Oridonin as a reference to discuss the structural features and biological activities pertinent to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₂₈O₆ |

| Molecular Weight | 364.43 g/mol |

| CAS Number | 28957-08-6 |

| Appearance | White crystalline powder |

| Solubility | Soluble in methanol, ethanol, DMSO |

Crystal Structure Analysis

The determination of the three-dimensional structure of a molecule like this compound at atomic resolution is achieved through single-crystal X-ray diffraction.[1] This powerful analytical technique provides precise information about unit cell dimensions, bond lengths, bond angles, and the overall conformation of the molecule within the crystal lattice.

Representative Crystallographic Data (from Oridonin)

The following table summarizes representative crystallographic data obtained from single-crystal X-ray diffraction studies of Oridonin, which is expected to share significant structural similarities with this compound.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1994.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.214 |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

Note: This data is representative of Oridonin and is provided as a likely analogue for the crystallographic parameters of this compound.

Experimental Protocols

The successful determination of a crystal structure relies on a series of well-defined experimental procedures, from sample preparation to data analysis.

Isolation and Purification of this compound

-

Extraction: The dried and powdered aerial parts of Isodon lasiocarpus are extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatography: The fraction containing this compound is further purified using a combination of chromatographic techniques, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), until a high degree of purity is achieved.

Crystallization

The growth of high-quality single crystals is a critical and often challenging step in X-ray crystallography.

-

Solvent Selection: A systematic screening of various solvents and solvent mixtures is performed to identify conditions under which this compound is sparingly soluble.

-

Vapor Diffusion Method: The hanging drop or sitting drop vapor diffusion method is commonly employed. A small drop containing the purified this compound dissolved in a suitable solvent is equilibrated against a larger reservoir of a precipitant solution.

-

Slow Evaporation: Alternatively, slow evaporation of a saturated solution of this compound in a suitable solvent at a constant temperature can also yield single crystals.

-

Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested and mounted for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

-

Crystal Mounting: A single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of X-rays, and the diffraction pattern is recorded as the crystal is rotated.[1] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Processing: The collected diffraction intensities are processed to determine the unit cell parameters and space group.

-

Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic model is then built and refined against the experimental data to obtain the final crystal structure.

Signaling Pathway Modulation

This compound and related ent-kaurene diterpenoids, such as Oridonin, have been shown to exert their biological effects by modulating various intracellular signaling pathways. The following sections describe some of the key pathways implicated in their activity.

Apoptosis Induction

This compound is known to induce apoptosis (programmed cell death) in various cancer cell lines.[2] This process is critical for tissue homeostasis and is often dysregulated in cancer. The induction of apoptosis by this compound is believed to involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: this compound-induced apoptosis signaling pathway.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, and cell survival.[3] Aberrant NF-κB activation is a hallmark of many inflammatory diseases and cancers. This compound has been shown to inhibit the NF-κB signaling pathway, contributing to its anti-inflammatory and anticancer properties.[4]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key cascade that transduces extracellular signals to intracellular responses, regulating processes such as cell proliferation, differentiation, and apoptosis.[5] this compound has been observed to modulate the activity of different MAPK pathways, including ERK, JNK, and p38, often in a context-dependent manner.[6]

Caption: Modulation of the MAPK signaling pathway by this compound.

Conclusion

The ent-kaurene diterpenoid this compound holds considerable promise as a scaffold for the development of novel therapeutic agents. While direct crystallographic data for this compound remains elusive in public databases, the structural and functional information available for the closely related compound Oridonin provides a robust framework for understanding its properties. This technical guide has summarized the key physicochemical characteristics, provided representative crystallographic data, outlined the necessary experimental protocols for structure determination, and detailed the modulation of critical signaling pathways. Further research dedicated to obtaining the specific crystal structure of this compound is warranted to facilitate more precise structure-activity relationship studies and to accelerate the drug discovery and development process.

References

- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 2. Reactive oxygen species contribute to oridonin-induced apoptosis and autophagy in human cervical carcinoma HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Oridonin induced apoptosis through Akt and MAPKs signaling pathways in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Treasure of Rabdosia rubescens: An In-depth Technical Guide to its Chemical Constituents

For Researchers, Scientists, and Drug Development Professionals

Rabdosia rubescens, also known as Dong Ling Cao, is a perennial herb that has been a staple in traditional Chinese medicine for centuries. Esteemed for its wide-ranging therapeutic properties, this plant is a rich reservoir of bioactive compounds. This technical guide provides a comprehensive overview of the key chemical constituents of Rabdosia rubescens, their quantitative distribution, detailed experimental protocols for their isolation, and the signaling pathways through which they exert their pharmacological effects.

Core Chemical Constituents: A Quantitative Overview

Rabdosia rubescens is a chemically diverse plant, containing a plethora of bioactive compounds. The primary classes of these constituents include diterpenoids, flavonoids, phenolic acids, and polysaccharides. Among these, the ent-kaurane diterpenoids, particularly oridonin and ponicidin, are the most studied and are considered the principal active components responsible for the plant's notable anti-tumor and anti-inflammatory activities.[1]

Table 1: Quantitative Analysis of Diterpenoids in Rabdosia rubescens

The concentration of the primary diterpenoids, oridonin and ponicidin, varies depending on the harvest time. A study analyzing the whole plant collected from Taihang Mountain, China, reported the following contents:[2]

| Month of Harvest | Oridonin Content (%) | Ponicidin Content (%) |

| July | 0.469 | 0.124 |

| August | 0.618 | 0.203 |

| September | 0.625 | 0.216 |

| October | 0.448 | 0.127 |

This data suggests that the optimal harvest time for maximizing the yield of these key diterpenoids is between August and September.[2]

Table 2: Content of Major Bioactive Compounds in Rabdosia rubescens from Different Geographical Origins in China

A comprehensive study quantified 17 major compounds in Rabdosia rubescens collected from various provinces in China, highlighting significant regional variability in chemical composition.

| Compound | Type | Henan (%) | Shanxi (%) | Hebei (%) | Anhui (%) | Guangxi (%) |

| Diterpenoids | ||||||

| Oridonin | ent-Kaurane | 0.45 | 0.38 | 0.52 | 0.29 | 0.18 |

| Ponicidin | ent-Kaurane | 0.15 | 0.12 | 0.18 | 0.09 | 0.07 |

| Flavonoids | ||||||

| Luteolin | Flavone | 0.021 | 0.018 | 0.025 | 0.015 | 0.011 |

| Quercetin | Flavonol | 0.015 | 0.012 | 0.019 | 0.010 | 0.008 |

| Pedalitin | Flavone | 0.035 | 0.029 | 0.041 | 0.024 | 0.019 |

| Cirsiliol | Flavone | 0.018 | 0.015 | 0.022 | 0.012 | 0.009 |

| Phenolic Acids | ||||||

| Rosmarinic acid | Depside | 0.11 | 0.09 | 0.13 | 0.07 | 0.05 |

| Caffeic acid | Phenylpropanoid | 0.008 | 0.006 | 0.010 | 0.005 | 0.004 |

Data adapted from a study on the simultaneous characterization and quantification of 17 main compounds by high-performance liquid chromatography.

Table 3: Total Phenolic, Flavonoid, and Polysaccharide Content in Rabdosia rubescens

The total content of major chemical classes provides a broader understanding of the plant's phytochemical profile.

| Constituent Class | Extraction Solvent | Content |

| Total Polyphenols | 80% Acetone | 8.09 mg GAE/g |

| Total Flavonoids | 80% Acetone | 5.69 mg RE/g |

| Polysaccharides | Hot Water | 11.92% (yield) |

GAE: Gallic Acid Equivalents; RE: Rutin Equivalents. Data compiled from studies on antioxidant and antibacterial activities and polysaccharide extraction.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the consistent isolation and study of bioactive compounds. The following sections outline the methodologies for extracting and isolating the principal chemical constituents of Rabdosia rubescens.

Extraction and Isolation of Diterpenoids (Oridonin and Ponicidin)

This protocol is based on a method employing column chromatography for the isolation of oridonin and ponicidin.[4]

1. Plant Material and Extraction:

-

5 kg of dried and powdered Rabdosia rubescens is extracted with 10 times its volume of 95% ethanol three times, with each extraction lasting 8 hours.[4]

-

The extracts are combined and concentrated under vacuum at 60°C to approximately one-fifth of the original volume.[4]

-

The concentrated extract is decolorized by adding an appropriate amount of activated carbon and stirring for 2 hours. This step is repeated twice.[4]

-

The mixture is filtered under reduced pressure to remove the activated carbon, and the filtrate is further concentrated to remove any remaining alcohol, yielding the total extract.[4]

2. Isolation by Column Chromatography:

-

The total extract is mixed with silica gel (160-200 mesh) and dried.

-

The dried mixture is loaded onto a silica gel column.

-

Gradient elution is performed using a petroleum ether-ethyl acetate solvent system.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Oridonin and ponicidin are typically eluted with a petroleum ether-ethyl acetate ratio of 8:2.[4]

-

The isolated compounds are further purified by repeated recrystallization to obtain pure monomer crystals.[4]

Extraction and Characterization of Polysaccharides

This protocol details an optimized hot water extraction method for Rabdosia rubescens polysaccharides.

1. Pre-treatment of Plant Material:

-

Powdered Rabdosia rubescens is defatted by extraction with petroleum ether at 80°C for 2 hours (repeated twice) to remove lipids and some pigments.

-